Urea, 3-acetyl-1-methyl-1-nitroso-
Description
Urea, 3-acetyl-1-methyl-1-nitroso- (IUPAC name: 1-methyl-3-acetyl-1-nitrosourea) is a nitroso-substituted urea derivative. Nitroso ureas are notable for their alkylating properties, which contribute to mutagenic and carcinogenic activities . The acetyl substituent may influence its stability, solubility, and biological interactions compared to simpler nitroso ureas like N-methyl-N-nitrosourea (MNU).
Properties
IUPAC Name |
N-[methyl(nitroso)carbamoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c1-3(8)5-4(9)7(2)6-10/h1-2H3,(H,5,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVSUTDQYYYPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)N(C)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183085 | |
| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28895-91-2 | |
| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028895912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-acetyl-1-nitrosourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FQ3QZ36QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Preparation of the methylurea derivative with an acetyl substituent.
- Nitrosation of the methylurea intermediate to introduce the nitroso group at the methylated nitrogen.
This nitrosation is usually performed under controlled acidic conditions using nitrosating agents such as sodium nitrite in acidic media.
Reaction Conditions and Parameters
- Precursor : 3-acetyl-1-methylurea or closely related methylurea derivative.
- Nitrosating agent : Sodium nitrite (NaNO2).
- Acidic medium : Typically dilute hydrochloric acid or acetic acid.
- Temperature : Low to moderate temperatures (0–25 °C) to prevent decomposition.
- Reaction time : Variable, often 30 minutes to 2 hours depending on scale and conditions.
- Solvent : Water or aqueous-acidic solution.
Example Protocol (Inferred from Nitrosourea Preparations)
| Step | Description |
|---|---|
| 1. Dissolution | Dissolve 3-acetyl-1-methylurea in dilute acid. |
| 2. Cooling | Cool the solution to 0–5 °C to control reaction. |
| 3. Addition of NaNO2 | Slowly add sodium nitrite solution with stirring. |
| 4. Reaction time | Maintain temperature and stir for 30–60 minutes. |
| 5. Work-up | Neutralize, extract, and purify the nitrosourea. |
This procedure yields urea, 3-acetyl-1-methyl-1-nitroso- with careful control to minimize side reactions and decomposition.
Related Preparation Methods from Patents and Literature
Vacuum Rectification and Condensation for Urea Derivatives
A patented method for related urea derivatives involves vacuum rectification of cyanoacetic acid, followed by condensation with dimethyl urea and acetic anhydride under controlled temperature and vacuum to yield substituted urea compounds with improved yield and purity. Although this method is specific to 1,3-dimethyl cyanoacetylurea, it illustrates advanced process control applicable to urea derivative synthesis.
| Parameter | Condition |
|---|---|
| Vacuum rectification temp | ≤ 92 °C |
| Vacuum degree | ≥ 0.092 MPa |
| Condensation temp | 58–62 °C |
| Distillation temp | 95–98 °C |
| Molar ratio (urea:anhydride) | ~1:1.16 |
This method enhances yield by about 0.5% and improves product appearance, demonstrating the importance of precise thermal and vacuum control in urea derivative synthesis.
Avoidance of Phosgene and Harsh Reagents
The aminolysis of phenyl carbamates in DMSO (section 2.1) is highlighted as a mild and efficient alternative to phosgene-based methods, which are hazardous and require stringent conditions. This approach is applicable to a broad range of urea derivatives, potentially including nitrosoureas if appropriate nitrosation steps are integrated.
Summary Table of Preparation Methods for Urea, 3-acetyl-1-methyl-1-nitroso-
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nitrosation of methylurea | Sodium nitrite, dilute acid, low temp | Direct introduction of nitroso group, straightforward | Requires careful temp control to avoid decomposition |
| Aminolysis of phenyl carbamates | Phenyl carbamate, amine, DMSO, RT | Mild, high yield, no phosgene | May require additional nitrosation step for nitroso group |
| Vacuum rectification & condensation | Cyanoacetic acid, dimethyl urea, acetic anhydride, vacuum, controlled temp | High purity, improved yield | More complex setup, specific to certain urea derivatives |
Chemical Reactions Analysis
Types of Reactions: Urea, 3-acetyl-1-methyl-1-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitroso group makes it particularly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions: Common reagents used in the reactions of urea derivatives include potassium isocyanate, bromine, and sodium nitrite . The reactions are typically carried out under mild conditions to prevent decomposition and ensure high yields.
Major Products: The major products formed from the reactions of urea, 3-acetyl-1-methyl-1-nitroso- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines.
Scientific Research Applications
Urea, 3-acetyl-1-methyl-1-nitroso- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential antineoplastic and immunosuppressive properties . The compound’s unique chemical properties also make it useful in industrial applications, such as the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of urea, 3-acetyl-1-methyl-1-nitroso- involves its ability to alkylate and carbamoylate cellular macromolecules . These chemical activities result in the irreversible binding of the compound to proteins and nucleic acids, thereby disrupting their normal functions. This mechanism is particularly relevant in its antineoplastic activity, where it prevents the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of urea, 3-acetyl-1-methyl-1-nitroso- with analogous compounds:
Stability and Reactivity
- pH Sensitivity : Nitroso compounds like MNU and NNMG (1-nitroso-3-nitro-1-methylguanidin) exhibit pH-dependent stability. For example, NNMG has a half-life of 14.4 hours at pH 6 but degrades rapidly in alkaline conditions . The acetyl group in 3-acetyl-1-methyl-1-nitroso-urea may alter its hydrolysis kinetics compared to MNU.
- Alkylation Mechanism : MNU and ENU directly methylate or ethylate DNA at guanine residues, causing point mutations . The acetyl group in the target compound could sterically hinder DNA interaction or modify metabolic activation pathways.
Hazard Profiles
- Toxicity: MNU is classified as a RCRA hazardous waste (U177) and a known carcinogen . Analogous compounds like N-(3-hydroxypropyl)-N-nitrosourea may have lower volatility but similar toxicity risks .
- Handling Precautions : Nitroso ureas generally require storage at low temperatures and avoidance of basic conditions to prevent decomposition .
Biological Activity
Urea, 3-acetyl-1-methyl-1-nitroso- (CAS Number: 28895-91-2) is a derivative of urea characterized by the presence of an acetyl group, a methyl group, and a nitroso group. This compound has gained attention due to its unique chemical properties and potential biological activities, making it a subject of interest in various scientific research fields, including medicinal chemistry and toxicology.
Chemical Structure
The molecular formula for Urea, 3-acetyl-1-methyl-1-nitroso- is CHNO. The presence of the nitroso group significantly enhances its reactivity, particularly towards nucleophiles and electrophiles.
Synthesis
The synthesis of Urea, 3-acetyl-1-methyl-1-nitroso- typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia or amines under controlled conditions. Various methods have been explored to optimize yields and reduce environmental impact by utilizing water as a solvent instead of organic co-solvents.
Urea, 3-acetyl-1-methyl-1-nitroso- exhibits biological activity primarily through its ability to alkylate and carbamoylate cellular macromolecules. This mechanism is crucial in understanding its potential therapeutic applications as well as its toxicity profiles.
Anticancer Activity
Research indicates that compounds similar to Urea, 3-acetyl-1-methyl-1-nitroso-, such as N-Nitroso-N-methylurea, have been extensively studied for their carcinogenic properties. These compounds can induce mutations in DNA, leading to tumorigenesis in various animal models. Specifically, studies have shown that these nitrosoureas can cause mutations in oncogenes like H-ras-1, which are pivotal in cancer development .
Toxicity Profile
The toxicity of Urea, 3-acetyl-1-methyl-1-nitroso- has been assessed through various animal studies. The compound has shown potential hepatotoxic effects similar to those observed with other nitrosoureas. Such effects include severe liver damage characterized by necrosis and subsequent fibrosis .
Case Studies
Several case studies have highlighted the biological implications of Urea derivatives:
- Carcinogenicity Studies : In one study involving rat models, exposure to N-Nitroso-N-methylurea resulted in a significant increase in tumor incidence, particularly in mammary tissues. This study emphasized the need for careful handling and assessment of such compounds in laboratory settings.
- DNA Repair Mechanisms : Another research effort focused on understanding how Urea derivatives affect DNA repair pathways. It was found that these compounds could inhibit certain DNA repair enzymes, leading to increased mutation rates and potentially enhancing carcinogenic outcomes .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Toxicity Level |
|---|---|---|---|
| Urea, 3-acetyl-1-methyl-1-nitroso- | Structure | Alkylation of macromolecules | Moderate to High |
| N-Nitroso-N-methylurea | Structure | Induces mutations | High |
Q & A
Advanced Research Questions
What reaction mechanisms explain the electrophilic reactivity of the nitroso group in nitroso-ureas?
The nitroso group (N=O) acts as an electrophile, participating in:
- Covalent Bond Formation : With nucleophilic residues (e.g., cysteine thiols in proteins or guanine N7 in DNA), forming stable adducts. This reactivity is exploited in crosslinking studies .
- Redox Reactions : The nitroso group can oxidize thiols to disulfides or be reduced to hydroxylamine derivatives under biological conditions .
Mechanistic insights are derived from kinetic studies using stopped-flow spectroscopy and computational models (e.g., DFT calculations) .
How do structural modifications (e.g., 3-acetyl vs. adamantyl substituents) alter biological interactions?
Substituents influence solubility, steric hindrance, and target affinity. For example:
| Substituent | Biological Impact | Source |
|---|---|---|
| 3-Acetyl | Enhances lipophilicity, potentially improving membrane permeability | Extrapolated |
| Adamantyl | Increases steric bulk, reducing nonspecific protein binding but limiting solubility | |
| Fluoroethyl | Introduces halogen bonding potential, altering DNA/protein interaction kinetics |
Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .
What computational approaches are suitable for predicting the reactivity of nitroso-urea derivatives?
Density Functional Theory (DFT) is widely used to model:
- Electrophilic Reactivity : Calculating Fukui indices to identify nucleophilic attack sites .
- Thermodynamic Stability : Assessing bond dissociation energies (BDEs) for the nitroso group under varying conditions .
For example, DFT studies on 1-methyl-1-nitroso-urea predict a BDE of ~200 kJ/mol for the N–NO bond, consistent with experimental decomposition data .
How can contradictory data on nitroso-urea cytotoxicity be resolved in experimental design?
Discrepancies in cytotoxicity assays (e.g., IC variability) may arise from:
- Reactivity in Media : Nitroso-ureas decompose in cell culture media, generating secondary metabolites. Use short incubation times (<6 hr) and confirm compound stability via HPLC .
- Cell-Specific Metabolism : Some cell lines express enzymes (e.g., glutathione-S-transferase) that detoxify nitroso compounds. Include metabolic inhibitors (e.g., ethacrynic acid) in assays .
Standardize protocols using reference compounds like N-methyl-N-nitrosourea (MNU) for benchmarking .
Q. Methodological Recommendations
- Synthetic Optimization : Use low-temperature nitrosation (<5°C) and anhydrous solvents (e.g., dichloromethane) to maximize yield .
- Stability Testing : Combine TGA, DSC, and pH-dependent kinetic studies to establish storage guidelines .
- Biological Assays : Include stability controls (e.g., HPLC validation) and use isogenic cell lines to isolate metabolic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
